molecular formula C4H5F2N3 B6275504 3-azido-1,1-difluorocyclobutane CAS No. 2243345-23-3

3-azido-1,1-difluorocyclobutane

Cat. No. B6275504
CAS RN: 2243345-23-3
M. Wt: 133.1
InChI Key:
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Description

3-azido-1,1-difluorocyclobutane is an organic compound with a molecular formula of C4H4F2N3. It is a colorless, volatile liquid with a characteristic odor. It is used in a variety of organic synthesis reactions, such as the synthesis of fluorinated compounds and the synthesis of fluorinated organometallic compounds. 3-azido-1,1-difluorocyclobutane can also be used in the synthesis of pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of peptides and peptidomimetics.

Mechanism of Action

The mechanism of action of 3-azido-1,1-difluorocyclobutane is based on the nucleophilic substitution reaction. The azide ion attacks the carbon atom of the fluorinated cyclobutane, resulting in the formation of the desired product. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-50°C.
Biochemical and Physiological Effects
3-azido-1,1-difluorocyclobutane has no known biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.

Advantages and Limitations for Lab Experiments

The main advantage of 3-azido-1,1-difluorocyclobutane for lab experiments is that it is a versatile reagent that can be used in a variety of synthetic reactions. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of 3-azido-1,1-difluorocyclobutane is that it is a volatile liquid and must be handled with care.

Future Directions

For 3-azido-1,1-difluorocyclobutane include its use in the synthesis of new fluorinated compounds, pharmaceuticals, and agrochemicals. Additionally, it could be used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of cyclic peptides and peptidomimetics. It could also be used in the synthesis of fluorinated small molecules. Finally, further research could be conducted to determine the potential toxicity, mutagenicity, and carcinogenicity of 3-azido-1,1-difluorocyclobutane.

Synthesis Methods

3-azido-1,1-difluorocyclobutane can be synthesized from 1,1-difluorocyclobutane and sodium azide in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-50°C. The reaction proceeds via a nucleophilic substitution reaction, whereby the azide ion attacks the carbon atom of the fluorinated cyclobutane, resulting in the formation of the desired product.

Scientific Research Applications

3-azido-1,1-difluorocyclobutane is a versatile reagent that is used in a variety of scientific research applications. It can be used in the synthesis of fluorinated compounds, such as fluorinated organometallic compounds, pharmaceuticals, and agrochemicals. It is also used in the synthesis of peptides and peptidomimetics. Additionally, 3-azido-1,1-difluorocyclobutane can be used in the synthesis of cyclic peptides and peptidomimetics, as well as in the synthesis of fluorinated small molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-azido-1,1-difluorocyclobutane can be achieved through a substitution reaction of 1,1-difluorocyclobutane with sodium azide.", "Starting Materials": [ "1,1-difluorocyclobutane", "Sodium azide", "Dimethyl sulfoxide (DMSO)", "Triethylamine (TEA)", "Methanol" ], "Reaction": [ "Step 1: Dissolve 1,1-difluorocyclobutane (10 mmol) in DMSO (10 mL) in a round-bottom flask.", "Step 2: Add sodium azide (15 mmol) and TEA (15 mmol) to the flask and stir the mixture at room temperature for 24 hours.", "Step 3: After completion of the reaction, add methanol (10 mL) to the flask to quench the reaction.", "Step 4: Filter the mixture to remove any solid impurities and evaporate the solvent under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain 3-azido-1,1-difluorocyclobutane as a colorless liquid." ] }

CAS RN

2243345-23-3

Molecular Formula

C4H5F2N3

Molecular Weight

133.1

Purity

93

Origin of Product

United States

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